Hectorite

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

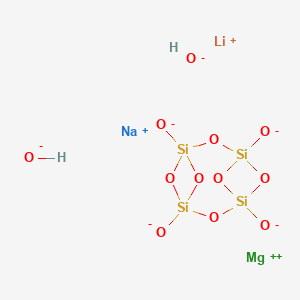

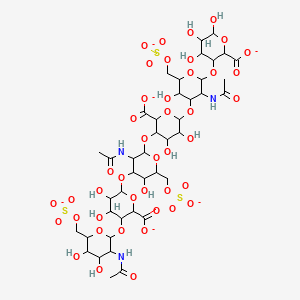

Hectorite is a rare, soft, greasy, white clay mineral . It is a natural mineral among the most common smectite group of clay minerals . The chemical composition of hectorite includes sodium, lithium, magnesium, silicon, hydrogen, and oxygen . It forms near Hector, California (in San Bernardino County) and is primarily found in one mine .

Synthesis Analysis

Hectorite can be synthesized through various methods such as hydrothermal synthesis, melt synthesis, and structure-directed synthesis . The general synthesis of hectorite-like solids is by means of a hydrothermal process or solid-state reaction . The synthesis variables, crystallization, and structure of synthetic hectorite along with their characteristics are discussed .

Molecular Structure Analysis

Classical molecular dynamics (MD) simulations were performed for the smectite clay, hectorite, with charge balancing Cs+ cations using a newly developed structural model with a disordered distribution of Li/Mg substitutions in the octahedral sheet and the fully flexible CLAYFF force field .

Chemical Reactions Analysis

Hectorite exhibits exclusive rheological and thixotropic properties . The general synthesis of hectorite-like solids is by means of a hydrothermal process or solid-state reaction . The synthesis variables, crystallization, structure of synthetic hectorite along with their characteristics are discussed . Hydrolysis and Dehydration Reactions of Exchangeable Cu2+ on Hectorite have been studied .

Physical And Chemical Properties Analysis

Hectorite is a soft, greasy clay mineral . It has a specific gravity of 2.3 and hardness of 1-2 on Mohs scale . Hectorite exhibits exclusive rheological and thixotropic properties . It is also known to have a high cation exchange capacity .

科学的研究の応用

Polymer/Layered Silicate Nanocomposites : Hectorite is used in the preparation of polymer/layered silicate nanocomposites. These materials show remarkable improvements in properties like tensile strength, gas permeability reduction, and increased biodegradability rate compared to conventional materials (Ray & Okamoto, 2003).

Synthesis and Modification : Hectorite's peculiar cation exchange capacity and surface reactivity make it suitable for use in various applications, such as adsorbents, catalysts, and biomaterials. Its modification and assembly lead to the creation of hybrids and nanocomposites (Zhang, Zhou, Petit, & Zhang, 2019).

Adsorption Applications : Cobalt-hectorite composite is used for methylene blue adsorption from aqueous solutions. Its thermodynamic parameters indicate a spontaneous and exothermic nature of adsorption, making it an effective material for removing pollutants (Ma, Jia, Jing, Yao, & Sun, 2012).

Organic Modification : Hectorite is modified organically for various applications like adsorption of toxic metals and pollutants, catalysis, and in polymer-clay nanocomposites (Yan, 2010).

Catalysis Support : Delaminated hectorites serve as supports for copper catalysts in hydrogenolysis processes, showing high selectivity and conversion efficiency (Sánchez, Salagre, Cesteros, & Bueno-López, 2012).

Pure Hectorite Preparation : Different methods for obtaining pure hectorite impact its properties, influencing its application based on specific requirements (Vicente, Salagre, & Cesteros, 2010).

Enzyme Immobilization : Hectorite's variations, including Laponite RD and silane-modified hectorite, are utilized for enzyme immobilization, influencing enzyme incorporation and redox activity (Carrado, Macha, & Tiede, 2004).

Dye Adsorption : Modified hectorite clays are effective in adsorbing anionic dyes, with adsorption capacity depending on the type of modification and environmental conditions (Baskaralingam, Pulikesi, Ramamurthi, & Sivanesan, 2007).

Microwave Synthesis : Microwave-assisted synthesis of hectorite enhances its purity and crystallinity, making it suitable for various applications including catalysis supports (Vicente, Salagre, Cesteros, Guirado, Medina, & Sueiras, 2009).

Selective Adsorption : Calcined synthetic hectorites exhibit selective adsorption of carbon dioxide over nitrogen, with potential applications in gas separation processes (Pawar, Patel, Sethia, & Bajaj, 2009).

Biodegradable Polymers : Hectorite is used in creating biodegradable polymer nanocomposites, enhancing mechanical and material properties, and contributing to environmental sustainability (Ray & Bousmina, 2005).

Geothermal Reservoir Applications : Hectorite's rheological properties are exploited in high-temperature geothermal reservoirs, particularly in water control systems (Higashi, Hirano, & Yamasaki, 1997).

Colloidal Stabilizers in Emulsions : Hectorite acts as a colloidal stabilizer in oil-in-water emulsions, demonstrating effectiveness based on the clay mineral/coemulsifier combination (Lagaly, Reese, & Abend, 1999).

Cation Adsorption Studies : Hectorite's interaction with cations like Cs is studied using spectroscopic techniques, contributing to the understanding of its adsorptive properties (Weiss, Kirkpatrick, & Altaner, 1990).

Mesoporous Hectorites Synthesis : Hectorites synthesized using microwaves and ultrasounds show high BET areas and varying properties, useful in catalysis and adsorption applications (Sánchez, Salagre, & Cesteros, 2013).

Pillared Hectorite Catalysts : Hectorite modified with polyoxycations forms pillared structures with high surface area and thermal stability, useful in catalytic applications (Occelli & Finseth, 1986).

Catalysis with Hectorite Supports : Hectorite supports for nickel nanoparticles enhance catalytic hydrogenation efficiency, influenced by the interaction between nickel oxide and hectorite (Vicente, Salagre, & Cesteros, 2011).

Metal Ion Adsorption : Modified hectorite demonstrates high adsorption capacity for metal ions like Th(IV), U(VI), and Eu(III), showing potential for environmental remediation (Guerra, Viana, & Airoldi, 2010).

Radionuclide Retention : Hectorite's ability to retain radionuclides like americium (Am(III)) through adsorption and structural accommodation highlights its potential in nuclear waste management (Finck, Dardenne, & Geckeis, 2015).

Lithium and Sodium Ion Dynamics : The study of lithium and sodium ions in laponite gels, a form of synthetic hectorite, aids in understanding the microdynamics of exchangeable ions in clay minerals (Grandjean & Laszlo, 1991).

将来の方向性

Hectorite and hectorite-derived materials can be used as adsorbents, catalysts, fluorescent reporters, hydrogels, and biomaterials . Future work will further characterize the interplay between nanosilicates, hydrogel polymer, and encapsulated therapeutics, and how each of these components affect release kinetics and mechanical properties .

特性

IUPAC Name |

lithium;magnesium;sodium;1,3,5,7-tetraoxido-2,4,6,8,9,10-hexaoxa-1,3,5,7-tetrasilatricyclo[5.1.1.13,5]decane;dihydroxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.Mg.Na.O10Si4.2H2O/c;;;1-11-5-12(2,6-11)10-14(4)7-13(3,8-14)9-11;;/h;;;;2*1H2/q+1;+2;+1;-4;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLMIXQRALPRBC-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[OH-].[OH-].[O-][Si]12O[Si](O1)(O[Si]3(O[Si](O3)(O2)[O-])[O-])[O-].[Na+].[Mg+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2LiMgNaO12Si4-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12173-47-6 |

Source

|

| Record name | Hectorite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012173476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hectorite (clay mineral) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-Benzo[d]imidazol-2-yl)butan-1-ol](/img/structure/B576480.png)

![(7R,9R,10R,18R,20R,21R)-10,16,21,30-tetrahydroxy-7,9,18,20-tetramethyl-8,11,19,22-tetraoxanonacyclo[15.11.1.16,26.02,15.03,12.04,27.05,10.021,29.023,28]triaconta-1(29),2(15),3,5,12,16,23,26(30),27-nonaene-14,25-dione](/img/structure/B576486.png)